1-Iodo-2,3,4-trimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Iodo-2,3,4-trimethoxybenzene and related compounds often involves halogenation, where an iodine atom is introduced into an aromatic ring that already contains methoxy groups. Techniques may include the use of iodinating agents under specific conditions to achieve the desired substitution pattern. While specific synthesis methods for 1-Iodo-2,3,4-trimethoxybenzene are not directly outlined in the available literature, similar iodobenzene derivatives are synthesized through reactions like Diels-Alder, oxidation, iodination sequences, and iodine-catalyzed cyclization processes indicating potential pathways for its synthesis (Möckel & Hilt, 2015).
Molecular Structure Analysis
The molecular structure of 1-Iodo-2,3,4-trimethoxybenzene is characterized by the presence of an iodine atom and three methoxy groups attached to a benzene ring. This substitution pattern influences the electron density and distribution across the molecule, affecting its reactivity. Advanced characterization techniques such as NMR, IR, and mass spectrometry, alongside theoretical calculations, are employed to elucidate the structure and electronic properties of similar compounds (Bejan et al., 2020).
Chemical Reactions and Properties
1-Iodo-2,3,4-trimethoxybenzene participates in various chemical reactions, leveraging the reactivity of the iodine atom and the electron-donating effects of methoxy groups. It can undergo nucleophilic substitution reactions, coupling reactions facilitated by palladium catalysis, and serve as a precursor for the synthesis of complex organic molecules. The iodine atom's presence makes it a versatile intermediate in organic synthesis, especially in cross-coupling reactions (Yamamoto et al., 2006).
Physical Properties Analysis
The physical properties of 1-Iodo-2,3,4-trimethoxybenzene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular structure, particularly the interactions between iodine and methoxy groups. Studies on related compounds highlight the importance of crystallography and thermal analysis in understanding these properties (Trivedi et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-Iodo-2,3,4-trimethoxybenzene, including reactivity, stability, and interaction with other molecules, are largely defined by the iodine atom's electrophilic nature and the methoxy groups' electron-donating effect. These attributes facilitate its use in various organic reactions, contributing to the synthesis of a wide range of chemical compounds. The iodine atom can be utilized in electrophilic aromatic substitution reactions, while the methoxy groups influence the molecule's overall electron density, affecting its reactivity patterns (Suzuki & Saito, 2017).
Scientific Research Applications
Synthesis of Organic Compounds and Pharmaceuticals :
- It is used as an intermediate in the synthesis of organic compounds and pharmaceutical agents. A study showed that biofield energy treatment altered its physical, thermal, and spectral properties, suggesting its potential use in organic synthesis (Trivedi et al., 2015).
Ring Halogenation in Polyalkylbenzenes :
- The compound plays a role in the ring halogenation of polyalkylbenzenes. A study discussed its use in synthesizing mixed halogenated compounds, indicating its importance in chemical synthesis (Bovonsombat & Mcnelis, 1993).
Atmospheric Chemistry Research :
- In atmospheric chemistry, it's used for the differentiation and collection of gaseous iodine-containing species, aiding in understanding atmospheric reactions (Huang & Hoffmann, 2008).
Synthesis of Mescaline and Other Natural Products :
- It serves as a precursor in the synthesis of mescaline and other natural products, showing its utility in the field of organic chemistry and drug synthesis (Rose-Munch et al., 2000).
Insect Attraction in Agricultural Practices :
- The compound is used in studies of insect attraction, particularly in agricultural practices to understand and potentially manage pest behavior (Alves et al., 2010).
Organic Synthesis via Diaryliodonium Salts :
- It's involved in the synthesis of diaryliodonium salts, highlighting its role in advanced organic synthesis and reaction development (Seidl et al., 2016).
Structural Studies in Crystallography :
- The compound is studied for its crystal packing and intermolecular interactions, contributing to the field of crystallography and material science (Merz, 2003).
Isotopic Abundance Ratio Analysis :
- Its isotopic abundance ratios have been studied, which can have applications in fields like biochemistry and medical research (Trivedi et al., 2016).
Electrochemical Studies :
- It's involved in electrochemical studies, such as the oxidation of 1,3,5-trimethoxybenzene, which has implications in environmental chemistry and analytical methodologies (Hamza et al., 2011).
Potential in Nonlinear Optical Applications :
- The compound has been studied for its nonlinear optical properties, indicating potential applications in photonics and optoelectronics (Kumar et al., 2016).
properties
IUPAC Name |
1-iodo-2,3,4-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXXRZXCIPZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948096 | |
Record name | 1-Iodo-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2,3,4-trimethoxybenzene | |
CAS RN |
25245-37-8 | |
Record name | 1-Iodo-2,3,4-trimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25245-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC84517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Iodo-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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